Glycyl-glycyl-cysteine

Description

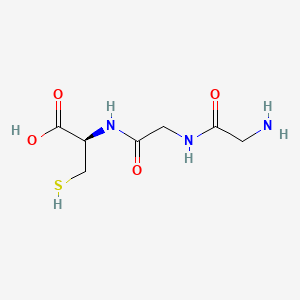

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4S/c8-1-5(11)9-2-6(12)10-4(3-15)7(13)14/h4,15H,1-3,8H2,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOGEHIWMJMAHT-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)CN)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CNC(=O)CN)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241827 |

Source

|

| Record name | Glycyl-glycyl-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95416-30-1 |

Source

|

| Record name | Glycyl-glycyl-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095416301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-glycyl-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Tripeptide Glycyl-Glycyl-Cysteine in the Mitigation of Oxidative Stress: A Technical Guide to its Mechanism of Action

Abstract

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. The cellular defense against oxidative damage is multifaceted, with the tripeptide glutathione (GSH) playing a central role. This technical guide provides an in-depth exploration of the mechanism of action of glycyl-glycyl-cysteine (GGC), a tripeptide with significant potential in combating oxidative stress. We will dissect its dual role as a direct antioxidant and, more critically, as a precursor for the synthesis of glutathione. Furthermore, we will elucidate its putative interaction with the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of GGC's therapeutic promise.

Introduction to Oxidative Stress and the Endogenous Antioxidant Network

Cellular metabolism, while essential for life, inevitably generates ROS such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). While low levels of ROS are integral to cellular signaling, their overproduction can lead to indiscriminate damage to lipids, proteins, and nucleic acids, culminating in cellular dysfunction and death. To counteract this, cells have evolved a sophisticated antioxidant defense system. This system comprises enzymatic components like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants, the most abundant of which is glutathione (γ-glutamyl-cysteinyl-glycine).[1][2] The maintenance of a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is paramount for cellular redox homeostasis.[3]

A decline in GSH levels is a common feature in many chronic and age-related diseases.[4] Consequently, strategies to augment intracellular GSH concentrations are of significant therapeutic interest. The synthesis of GSH is a two-step enzymatic process where the availability of the amino acid cysteine is the rate-limiting factor.[5][6] This has led to the exploration of various cysteine prodrugs and precursors, including the tripeptide glycyl-glycyl-cysteine.

The Multifaceted Mechanism of Action of Glycyl-Glycyl-Cysteine

The therapeutic potential of glycyl-glycyl-cysteine in mitigating oxidative stress stems from a combination of direct and indirect mechanisms. These are centered around its constituent cysteine residue.

Direct Antioxidant Activity: A First Line of Defense

The sulfhydryl (-SH) group of the cysteine residue in GGC can directly donate a hydrogen atom to neutralize free radicals, thereby acting as a direct ROS scavenger. While the primary antioxidant role of GGC is likely through its contribution to GSH synthesis, this intrinsic radical scavenging capability provides an immediate, albeit likely transient, protective effect. Studies on other small peptides rich in cysteine and glycine have demonstrated significant free radical scavenging activity.[7] For instance, the tripeptide glycyl-l-histidyl-l-lysine (GHK) has been shown to reduce ROS levels in cells by diminishing hydroxyl and peroxyl radicals.[8] This supports the plausibility of GGC exerting a similar direct antioxidant effect.

A Key Precursor for Glutathione Synthesis

The principal mechanism by which GGC combats oxidative stress is by serving as a readily available source of cysteine for the synthesis of glutathione. The process of GSH synthesis is catalyzed by two ATP-dependent enzymes: glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). GCL, the rate-limiting enzyme, joins glutamate and cysteine to form γ-glutamylcysteine. Subsequently, GS adds a glycine molecule to complete the synthesis of GSH.

The cellular uptake of GGC, likely mediated by peptide transporters, followed by intracellular hydrolysis would release its constituent amino acids: glycine and, most importantly, cysteine. By providing a direct intracellular source of this rate-limiting amino acid, GGC can effectively bypass the constraints on cysteine availability, leading to a significant increase in the rate of GSH synthesis.

A study on the closely related dipeptide, γ-glutamylcysteine (γ-GC), demonstrated that oral administration in humans led to a significant increase in intracellular GSH levels in lymphocytes.[9][10] This provides strong evidence for the principle that small cysteine-containing peptides can be effectively utilized for augmenting the cellular GSH pool.

Indirect Antioxidant Effects via the Keap1-Nrf2 Pathway

Beyond its role in GSH synthesis, the cysteine moiety of GGC has the potential to activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[11][12]

Keap1 is a cysteine-rich protein that functions as a redox sensor.[11] Electrophiles and oxidants can modify specific reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of antioxidant and cytoprotective genes. These include genes encoding for the subunits of GCL, glutathione reductase, and various detoxification enzymes.[1][2]

The sulfhydryl group of the cysteine in GGC, or its metabolites, could potentially interact with the sensor cysteines of Keap1, thereby triggering the activation of the Nrf2 pathway. This would lead to a broad and sustained upregulation of the cell's intrinsic antioxidant capacity.

Quantitative Data on the Effects of Cysteine-Containing Peptides

While specific quantitative data for glycyl-glycyl-cysteine is limited in the public domain, studies on the analogous dipeptide γ-glutamylcysteine provide valuable insights into the potential efficacy of GGC.

| Parameter | Peptide | Dosage | Cell/Tissue Type | Result | Reference |

| GSH Increase | γ-Glutamylcysteine | 2 g (oral) | Human Lymphocytes | 53 ± 47% increase in GSH content within 90 minutes. | [9][10] |

| GSH Increase | γ-Glutamylcysteine | 4 g (oral) | Human Lymphocytes | Up to a three-fold increase in GSH levels from basal. | [10] |

| Enzyme Activity | γ-Glutamylcysteine | 200 µM | Human Astrocytes | Increased activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx). | [4] |

| Cytokine Modulation | γ-Glutamylcysteine | 200 µM | Human Astrocytes | Upregulated anti-inflammatory IL-10 and reduced pro-inflammatory TNF-α, IL-6, and IL-1β. | [4] |

Experimental Protocols for Assessing the Efficacy of Glycyl-Glycyl-Cysteine

To empirically validate the mechanisms of action of GGC, a series of well-defined experimental protocols are required.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is designed to quantify the ability of GGC to reduce intracellular ROS levels.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is deacetylated by intracellular esterases to the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

-

Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate and culture to 80-90% confluency.

-

Induction of Oxidative Stress: Treat cells with an ROS inducer such as hydrogen peroxide (H₂O₂) or menadione for a specified duration. Include a vehicle control group.

-

GGC Treatment: Pre-incubate a set of wells with varying concentrations of GGC for a predetermined time before and/or during ROS induction.

-

H₂DCFDA Staining: Wash the cells with phosphate-buffered saline (PBS) and incubate with 10-25 µM H₂DCFDA in serum-free media for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.

Quantification of Intracellular Glutathione (GSH) Levels

This protocol measures the impact of GGC on the intracellular GSH pool.

Principle: The enzymatic recycling method, also known as the Tietze assay, is a sensitive colorimetric method for quantifying total glutathione. GSH is oxidized by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to GSSG, with the stoichiometric formation of 5-thio-2-nitrobenzoic acid (TNB), which has a yellow color. GSSG is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with GGC as described in the ROS measurement protocol.

-

Cell Lysis: Harvest and lyse the cells in a suitable buffer containing a protein precipitating agent (e.g., metaphosphoric acid or perchloric acid) to prevent GSH oxidation.

-

Sample Preparation: Centrifuge the lysate to remove precipitated proteins and collect the supernatant.

-

Assay: In a 96-well plate, add the sample supernatant, DTNB solution, and glutathione reductase with NADPH.

-

Colorimetric Measurement: Immediately measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

-

Quantification: Calculate the total glutathione concentration by comparing the rate of change in absorbance to a standard curve prepared with known concentrations of GSH.

Conclusion and Future Directions

Glycyl-glycyl-cysteine emerges as a promising agent for combating oxidative stress through a robust, multi-pronged mechanism of action. Its ability to directly scavenge ROS, and more significantly, to serve as a precursor for the synthesis of the master antioxidant glutathione, positions it as a valuable therapeutic candidate. The potential for GGC to also modulate the Keap1-Nrf2 pathway further enhances its appeal, suggesting a capacity to induce a broad-spectrum and lasting antioxidant response.

Future research should focus on several key areas. Firstly, detailed studies on the specific cellular uptake mechanisms of GGC are warranted to optimize its delivery and bioavailability. Secondly, molecular docking and experimental validation of the interaction between GGC and Keap1 will provide definitive evidence for its role as an Nrf2 activator. Finally, preclinical and clinical studies are necessary to fully elucidate the therapeutic efficacy and safety profile of glycyl-glycyl-cysteine in various oxidative stress-related pathologies. The insights gained from such investigations will be instrumental in translating the scientific promise of GGC into tangible clinical benefits.

References

- Current time information in

-

Zaragoza, C., et al. (2017). Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study. Redox Biology, 11, 631-636. [Link]

-

Chen, S., et al. (2016). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery, 23(8), 2826-2836. [Link]

- Balendiran, G. K., et al. (2004). Glutathione, an Antioxidant Tripeptide: Dual Roles in Carcinogenesis and Chemoprevention. Oxidative Medicine and Cellular Longevity, 2019, 8928375.

-

Pu, G., et al. (2017). Oral Administration of γ-glutamylcysteine Increases Intracellular Glutathione Levels Above Homeostasis in a Randomised Human Trial Pilot Study. Redox Biology, 11, 631-636. [Link]

-

Chen, Y., et al. (2020). Quantitative real-time imaging of glutathione. Nature Communications, 11(1), 3502. [Link]

-

Beretta, M., et al. (2018). Determination of intracellular glutathione and glutathione disulfide using high performance liquid chromatography with acidic potassium permanganate chemiluminescence detection. Analyst, 143(20), 4958-4966. [Link]

-

Ortial, S., et al. (2023). Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography-tandem mass spectrometry. Journal of Separation Science, 47(1), e2300780. [Link]

-

Rovida, S., et al. (2023). From In Silico to a Cellular Model: Molecular Docking Approach to Evaluate Antioxidant Bioactive Peptides. Antioxidants, 12(3), 665. [Link]

-

Al-Ghraiybah, N. F., et al. (2019). The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes. Frontiers in Aging Neuroscience, 11, 177. [Link]

- Balendiran, G. K., et al. (2004). Glutathione, an Antioxidant Tripeptide: Dual Roles in Carcinogenesis and Chemoprevention. Oxidative Medicine and Cellular Longevity, 2019, 8928375.

-

Ogidigo, J. O., et al. (2021). Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors. Journal of Taibah University for Science, 15(1), 746-761. [Link]

-

Iwaoka, M., et al. (2023). Model Study on the Catalytic Cycle of Glutathione Peroxidase Utilizing Selenocysteine-Containing Tripeptides: Elucidation of the Protective Bypass Mechanism Involving Selenocysteine Selenenic Acids. Bulletin of the Chemical Society of Japan, 96(2), 1360-1368. [Link]

-

Feni, L., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry, 16, 14-26. [Link]

-

Purawarga Matada, G. S., et al. (2025). In-silico based discovery of potential Keap1 inhibitors using the strategies of pharmacophore screening, molecular docking, and molecular dynamics simulations. BioImpacts, 15(1), 1-14. [Link]

-

Al-Khayri, J. M., et al. (2022). In silico and docking studies on the binding activities of Keap1 of antioxidant compounds in non-oilseed legumes. Arabian Journal of Chemistry, 15(4), 103708. [Link]

-

Dayalan Naidu, S., et al. (2015). KEAP1, a cysteine-based sensor and a drug target for the prevention and treatment of chronic disease. Open Biology, 5(2), 140195. [Link]

-

Aoyama, K., et al. (2003). Role of neuronal glutamate transporter in the cysteine uptake and intracellular glutathione levels in cultured cortical neurons. Journal of Neural Transmission, 111(1), 15-28. [Link]

-

Kumar, P., et al. (2022). A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage. Frontiers in Aging, 3, 852569. [Link]

-

Lee, W. L., et al. (2020). Intracellular ROS scavenging and antioxidant regulation of WL15 from cysteine and glycine-rich protein 2 demonstrated in zebrafish in vivo model. Developmental & Comparative Immunology, 113, 103863. [Link]

-

Kristl, J., et al. (2014). Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. Current Pharmaceutical Design, 20(38), 6031-6040. [Link]

-

Iwaoka, M., et al. (2021). Modeling the Catalytic Cycle of Glutathione Peroxidase by Nuclear Magnetic Resonance Spectroscopic Analysis of Selenocysteine Selenenic Acids. Journal of the American Chemical Society, 143(18), 7011-7019. [Link]

-

Sato, H., et al. (2015). Exploiting cell surface thiols to enhance cellular uptake. Chemical Science, 6(10), 5535-5543. [Link]

-

Schmelzer, C. H., et al. (1985). Glycylglycyl-L-cysteine as a substrate for renal sulfhydryl oxidase (glutathione oxidase). Biochimica et Biophysica Acta, 827(2), 140-143. [Link]

-

Park, J. R., et al. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. International Journal of Physiology, Pathophysiology and Pharmacology, 10(3), 132-138. [Link]

- Rojas, Y. K. (2016). Are anti-oxidants capable of harvesting ROS even without release from the nanocarriers if the naocarriers are targeted to the site of ROS?

- Smirnova, G. V., et al. (2013). Effect of Nrf2 activators on release of glutathione, cysteinylglycine and homocysteine by human U373 astroglial cells.

- McCarty, M. F., et al. (2018). Dietary Glycine Is Rate-Limiting for Glutathione Synthesis and May Have Broad Potential for Health Protection. The Ochsner Journal, 18(1), 81-87.

- Banjac, A., et al. (2021). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. International Journal of Molecular Sciences, 22(19), 10593.

-

Lavoie, J. C., et al. (2002). Postnatal gender-dependent maturation of cellular cysteine uptake. Biology of the Neonate, 82(2), 127-131. [Link]

- Rahman, I., et al. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method.

-

El-Sayed, A. M., et al. (2015). Unsaturated acyl chains dramatically enhanced cellular uptake by direct translocation of a minimalist oligo-arginine lipopeptide. Chemical Communications, 51(78), 14656-14659. [Link]

- Rasi, V., et al. (2010). Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses. Molecular Vision, 16, 1004-1013.

- Iovine, B., et al. (2023).

- Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta, 1830(5), 3143-3153.

- Sam, K. F., et al. (2020).

- Ye, G., et al. (2008). Percentage of gly-sar uptake activities of the cysteine-scanning mutants of TMS7 of hPepT1. Journal of Biological Chemistry, 283(44), 30137-30146.

- Das, M., & Sadhu, A. (1980). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Journal of Biosciences, 2(3), 221-230.

- Sekhar, R. V., et al. (2021). A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage. Frontiers in Aging, 3, 852569.

- Al-Harrasi, A., et al. (2018). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 159, 349-367.

-

Kumar, P., et al. (2023). Supplementing Glycine and N-Acetylcysteine (GlyNAC) in Older Adults Improves Glutathione Deficiency, Oxidative Stress, Mitochondrial Dysfunction, Inflammation, Physical Function, and Aging Hallmarks: A Randomized Clinical Trial. The Journals of Gerontology: Series A, 78(1), 75-89. [Link]

Sources

- 1. Glutathione, an Antioxidant Tripeptide: Dual Roles in Carcinogenesis and Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage [frontiersin.org]

- 4. The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of neuronal glutamate transporter in the cysteine uptake and intracellular glutathione levels in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular ROS scavenging and antioxidant regulation of WL15 from cysteine and glycine-rich protein 2 demonstrated in zebrafish in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.unipd.it [research.unipd.it]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Glycyl-Glycyl-Cysteine (GGC) Binding Affinity to Heavy Metal Ions: A Comprehensive Technical Guide

Executive Summary

The tripeptide glycyl-glycyl-cysteine (Gly-Gly-Cys or GGC) represents a highly versatile scaffold for heavy metal coordination. Unlike the classical Amino-Terminal Copper and Nickel (ATCUN) binding motif (Gly-Gly-His), which relies heavily on the strongly chelating imidazole ring, GGC utilizes the potent nucleophilicity of its C-terminal cysteine thiolate[1]. This fundamental structural difference shifts the peptide's binding profile, making it highly affine to soft and borderline transition metals such as Cu(II), Zn(II), Ni(II), and radiometals like Tc-99m and Re(V).

This whitepaper provides an in-depth analysis of the thermodynamic, structural, and kinetic parameters governing GGC-metal interactions. By understanding the causality behind these coordination events, researchers can better engineer bioelectronic sensors, radiopharmaceuticals, and biomimetic models of metalloproteins.

Structural Basis of GGC-Metal Interactions

The coordination chemistry of GGC is dictated by its available electron-donor atoms: the N-terminal amine, two backbone amide nitrogens, and the C-terminal sulfhydryl (thiol) group. The intrinsic flexibility of the peptide backbone, combined with the lack of a rigid imidazole group, allows GGC to adopt multiple binding modes depending on the ambient pH and the specific Pearson Hard Soft Acid Base (HSAB) character of the target metal ion[1].

The N3S Coordination Sphere

For borderline metals like Cu(II) and Ni(II), raising the pH induces a stepwise deprotonation of the backbone amides. This facilitates a transition from a loosely bound aqua complex to a highly stable N3S square-planar geometry . In this state, the metal is anchored by the N-terminal amine, two deprotonated amide nitrogens, and the thiolate sulfur.

Biomimetic Relevance

The Cys-Gly-Gly-Cys motif (where GGC acts as a minimalist structural analog) is a critical metal-binding site in biological systems. For example, the cytosolic copper chaperone Atox1 binds Cu(I) within a Cys-Gly-Gly-Cys pocket, an interaction that is highly sensitive to the cellular redox environment (GSH:GSSG ratio)[2]. Similarly, GGC serves as a computational and experimental model for the Cys-X2-Cys segments of zinc-finger proteins, where Zn(II) binding induces structural nucleation[3].

Thermodynamic Profiling & Data Presentation

The binding affinity (often expressed as the cumulative formation constant, logβ ) of GGC to heavy metals is highly dependent on the metal's preferred coordination geometry and the pKa of the coordinating groups.

Table 1: Comparative Binding Characteristics of GGC with Heavy Metal Ions

| Metal Ion | Primary Coordination Mode with GGC | Biological / Technological Relevance | Key Thermodynamic & Structural Characteristics |

| Cu(II) | N3S (Amine, 2x Amide, Thiolate) | Biosensors, ATCUN variants | Highly pH-dependent. Undergoes discrete two-state transition to a square planar complex at alkaline pH[1]. |

| Zn(II) | S,O-bidentate or S-monodentate | Zinc-finger protein modeling | Prefers tetrahedral geometry. Binding is driven by the thiolate sulfur and backbone carbonyl oxygen[3]. |

| Tc-99m / Re(V) | N3S (Square pyramidal/planar) | Radiopharmaceuticals (SPECT) | Forms highly stable, constrained macrocyclic metallopeptides. Excellent in vivo stability[4]. |

| Fe(III) | S-coordination (Thiolate) | Rubredoxin / Hemoprotein models | Highly susceptible to autoxidation of thiols under aerobic conditions; requires strict anaerobic handling. |

Mechanistic Pathway of Cu(II) Coordination

To visualize the dynamic, pH-driven structural rearrangements of the GGC-metal complex, the following logic flow maps the coordination of Cu(II). As pH increases, the thermodynamic drive to satisfy the Cu(II) coordination sphere forces the deprotonation of the otherwise stable backbone amides.

Fig 1: pH-dependent coordination pathway of Cu(II) binding to the Gly-Gly-Cys tripeptide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent common pitfalls, such as thiol autoxidation or colloidal metal formation.

Protocol A: Potentiometric Titration for Thermodynamic Profiling

Objective: Determine the stepwise formation constants ( logβ ) of GGC with heavy metal ions. Causality Insight: The C-terminal cysteine thiol is highly prone to autoxidation (forming disulfides) in the presence of redox-active metals like Cu(II) or Fe(III). If oxidation occurs, the apparent ligand concentration drops, artificially skewing the binding constants. Therefore, strict anaerobic conditions are not optional; they are a mechanistic requirement.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1.0 mM solution of GGC in degassed, ultra-pure water (18.2 MΩ·cm). Add the target heavy metal salt (e.g., CuCl 2 ) at a precise 1:1 or 1:2 metal-to-ligand molar ratio.

-

Ionic Strength Adjustment: Add 0.1 M KNO 3 or NaClO 4 to the solution. Validation check: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, allowing concentrations to substitute for activities in equilibrium calculations.

-

Deoxygenation: Purge the titration vessel continuously with high-purity Argon gas for at least 30 minutes prior to the experiment. Maintain a positive Argon blanket during the run.

-

Titration Execution: Titrate the solution with standardized 0.1 M NaOH (CO 2 -free) using an automated micro-burette at 25.0 ± 0.1 °C.

-

Equilibrium Validation: Record the pH only after the electrode drift is <0.001 pH/min. If drift persists, it indicates slow coordination kinetics or unwanted side reactions (e.g., precipitation or oxidation).

-

Data Derivation: Fit the pH-volume data using equilibrium modeling software (e.g., HYPERQUAD) to extract the pKa values of the ligand and the logβ values of the metallopeptide complexes.

Protocol B: Radiometal Labeling (Tc-99m) of GGC-Conjugated Peptides

Objective: Synthesize a stable N3S Tc-99m-GGC complex for radiopharmaceutical imaging[4]. Causality Insight: Direct reduction of pertechnetate (TcO 4− ) in the presence of the peptide often leads to the formation of insoluble colloidal TcO 2 . Using a transchelator (gluconate) forms a weak, intermediate Tc(V) complex that readily undergoes controlled ligand exchange with the high-affinity GGC N3S chelator, ensuring high specific activity.

Step-by-Step Methodology:

-

Precursor Formulation: Dissolve 5 mg of sodium gluconate and 10 mg of NaHCO 3 in 100 µL of deionized water.

-

Reduction: Add 40 µL of SnCl 2 (2 mg/mL dissolved in 0.1 M HCl) to act as the reducing agent for the incoming pertechnetate.

-

Intermediate Formation: Introduce 300-400 MBq of sodium pertechnetate (Na[ 99m Tc]O 4 ) eluate. Incubate for 2 minutes to form the labile Tc-gluconate intermediate.

-

Ligand Exchange: Add the GGC-conjugated targeting peptide to the reaction vial. Adjust the final volume to 1.0 mL with normal saline.

-

Incubation & Validation: Incubate at room temperature for 10 minutes. Verify the radiochemical yield (RCY) using instant thin-layer chromatography (iTLC). Validation check: A successful N3S complexation will yield an RCY >95% , with less than 5% free pertechnetate or hydrolyzed reduced technetium.

Applications in Drug Development & Bioengineering

Radiopharmaceuticals

Because coordination of a radiometal to a linear peptide restricts its conformational freedom, GGC is frequently utilized to create constrained macrocyclic metallopeptides. The N3S ligand system formed by sequences like Gly-Gly-Gly-Cys or Cys-Gly-Gly yields highly stable complexes with 185/187 Re(V) and 99m Tc(V). This site-specific metal cyclization drastically improves the in vivo stability of radiolabeled targeting peptides (such as HER-2 receptor targeting agents) and reduces renal retention[4].

Bioelectronic Sensors and Single-Molecule Junctions

GGC and its derivatives (e.g., cysteamine-Gly-Gly-Cys) are increasingly used in single-molecule electronics to detect bioprocess-interfering metal ions. First-principles calculations and experimental data demonstrate that the binding of Cu(II) to the peptide junction induces a significant structural deformation. This deformation alters the electron tunneling pathways across the peptide, resulting in a measurable "conductance switching" event. This mechanism allows GGC-based junctions to act as highly sensitive, label-free biosensors for heavy metals in healthcare and environmental monitoring[5].

References

-

Metal-Binding and Redox Properties of Substituted Linear and Cyclic ATCUN Motifs Source: National Institutes of Health (NIH) - PMC URL:[Link]

-

Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc Source: SciELO URL:[Link]

-

Copper trafficking to the secretory pathway Source: National Institutes of Health (NIH) - PMC URL:[Link]

-

All-Electron Calculations of the Nucleation Structures in Metal-Induced Zinc-Finger Folding: Role of the Peptide Backbone Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

Conductance Switching in Single-Peptide Molecules through Interferer Binding Source: ACS Omega URL:[Link]

Sources

The Role of Glycyl-Glycyl-Cysteine in Cellular Redox Homeostasis: A Technical Guide to Sulfhydryl Oxidase Profiling and Thiyl Radical Dynamics

As a Senior Application Scientist in redox biochemistry, I frequently encounter a critical bottleneck in assay development: the lack of substrate specificity. When mapping cellular redox homeostasis, researchers instinctively reach for Glutathione (GSH) as their primary probe. However, GSH introduces severe analytical artifacts due to its γ -glutamyl linkage.

To achieve high-fidelity data in redox profiling, we must transition to structurally rationalized analogs. Glycyl-glycyl-cysteine (Gly-Gly-Cys or GGC) is a tailored tripeptide that replaces the γ -glutamyl bond of GSH with standard α -peptide bonds. This seemingly simple modification transforms GGC into an indispensable, high-specificity tool for isolating sulfhydryl oxidase activity and mapping thiyl radical (RS•) dynamics.

This whitepaper dissects the mechanistic utility of GGC, providing the theoretical grounding and self-validating experimental workflows necessary for advanced redox drug development and biochemical profiling.

The Enzymatic Paradigm: Bypassing γ -Glutamyltransferase

In renal and cellular environments, sulfhydryl oxidases (often historically termed glutathione oxidases) catalyze the direct oxidation of thiols to disulfides, a process fundamental to protein folding and redox balance.

When GSH is used to assay these enzymes, the ubiquitous presence of γ -glutamyltransferase ( γ -GT) confounds the results. γ -GT cleaves the γ -glutamyl bond of GSH, releasing the highly reactive cysteinylglycine dipeptide. This dipeptide rapidly auto-oxidizes, generating a false-positive signal for sulfhydryl oxidase activity [1].

Because GGC utilizes standard peptide bonds, it is completely immune to γ -GT cleavage. Assays utilizing GGC ensure that any observed thiol depletion is strictly the result of direct enzymatic oxidation to its disulfide form (GGC-SS-CGG), with no other metabolic byproducts [1].

Enzymatic oxidation pathways: GGC ensures specificity by bypassing γ-GT cleavage.

The Radical Paradigm: Modeling Thiyl Radical Dynamics

Beyond enzymatic oxidation, cellular redox homeostasis is heavily dictated by reactive oxygen species (ROS). When a cysteine thiol is oxidized by ROS, it forms a thiyl radical (RS•).

GGC serves as an optimal model peptide to study the gas-phase and solution-phase reactivity of these radicals[2]. In the presence of oxidative stress, the GGC thiyl radical engages in a reversible, intramolecular hydrogen transfer with the adjacent glycine residue, generating a carbon-centered α C• radical. This equilibrium (RS• ⇌

α C•) is the root cause of irreversible covalent protein modifications and crosslinking during severe oxidative stress [3].

Intramolecular hydrogen transfer equilibrium between GGC thiyl and αC• radicals.

Quantitative Redox Parameters of GGC

To facilitate assay design, I have summarized the critical thermodynamic and kinetic parameters of GGC derived from mass spectrometry and chromatographic profiling.

| Parameter | Value | Context / Mechanistic Significance |

| γ -GT Cleavage Susceptibility | 0% | GGC completely bypasses γ -glutamyltransferase, ensuring absolute specificity in sulfhydryl oxidase assays. |

| Thiyl / α C• Radical Ratio | ~ 5:1 to 10:1 | Demonstrates the thermodynamic equilibrium favoring the thiyl radical over the carbon-centered radical in the GGC backbone. |

| Intramolecular H-Transfer Keq | ~ 0.1 | Equilibrium constant for the reversible hydrogen transfer between the Cys thiyl radical and adjacent Glycine. |

| Glycine α C-H BDE | 348 kJ/mol | Bond Dissociation Energy; confirms that hydrogen abstraction by thiyl radicals is thermodynamically feasible. |

Self-Validating Experimental Protocols

To ensure data integrity, the following workflows are designed as self-validating systems. Every primary measurement is coupled with an orthogonal analytical technique to prove causality.

Protocol A: Highly Specific Assay for Renal Sulfhydryl Oxidase Activity

Causality: We utilize DTNB to measure the kinetic rate of thiol depletion, but because DTNB cannot distinguish between enzymatic oxidation and auto-oxidation, we mandate a parallel HPLC validation step to confirm that GGC-disulfide is the sole product.

-

Enzyme Preparation: Isolate bovine kidney sulfhydryl oxidase via covalent chromatography using a cysteinylsuccinamidopropyl-glass matrix to ensure high purity.

-

Substrate Incubation: Prepare a 1 mM solution of GGC in 50 mM sodium phosphate buffer (pH 7.4). Introduce the purified sulfhydryl oxidase to initiate the reaction.

-

Primary Kinetic Readout (DTNB): At 1-minute intervals, extract 50 μ L aliquots and quench in 0.5 mM 5,5'-dithiobis(2-nitrobenzoate) (DTNB). Measure absorbance at 412 nm to quantify the rate of free thiol (-SH) disappearance.

-

Orthogonal Validation (HPLC): Simultaneously, inject quenched aliquots into a reverse-phase HPLC system (C18 column, gradient elution with 0.1% TFA in water/acetonitrile).

-

System Validation: The assay is only considered valid if the HPLC chromatogram shows a stoichiometric conversion of the GGC monomer peak directly into the GGC-disulfide dimer peak, with absolutely no secondary degradation peaks (which would indicate γ -GT contamination).

Protocol B: Mass Spectrometry Mapping of Thiyl Radical Hydrogen Transfer

Causality: To study radical dynamics without introducing chaotic biological oxidants, we use the photolysis of deuterated acetone. By conducting the experiment in D2O , we force covalent H/D exchange, allowing the mass spectrometer to pinpoint the exact atomic location of the radical transfer.

-

Radical Initiation: Dissolve 50 μ M of GGC in D2O containing 10% deuterated acetone ( CD3COCD3 ).

-

Photolysis: Irradiate the solution with UV light ( λ = 300 nm) for 5 minutes. The photolysis of deuterated acetone yields specific • CD3 and CD3CO • radicals, which subsequently abstract hydrogen from the GGC thiol to form the initial thiyl radical.

-

Equilibration: Allow the solution to incubate for 60 seconds, permitting the thiyl radical (RS•) to equilibrate with the α C• radical at the adjacent Glycine residue.

-

Mass Spectrometry Analysis: Inject the sample into an ESI-MS (Electrospray Ionization Mass Spectrometer) operating in positive ion mode.

-

System Validation: Look for the radical-radical combination product at m/z 508.2. The fragmentation pattern of this specific m/z peak validates that the CD3CO • radical reacted directly with the α C• radical of the Glycine residue, definitively proving that intramolecular hydrogen transfer occurred [3].

References

-

Glycylglycyl-L-cysteine as a substrate for renal sulfhydryl oxidase (glutathione oxidase) Source: Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology URL:[Link]

-

Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals? Source: Biochemical Society Transactions URL:[Link]

-

Gas-phase reactivity of sulfur-based radical ions of cysteine derivatives and small peptides Source: International Journal of Mass Spectrometry URL:[Link]

Sources

- 1. Glycylglycyl-L-cysteine as a substrate for renal sulfhydryl oxidase (glutathione oxidase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Gas-phase reactivity of sulfur-based radical ions of cysteine derivatives and small peptides / International Journal of Mass Spectrometry, 2012 [sci-hub.red]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Glycyl-Glycyl-Cysteine (Gly-Gly-Cys) Conjugation to Gold Nanoparticles

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of gold nanoparticles (AuNPs) with bioactive peptides is a cornerstone technique in nanomedicine, enabling targeted drug delivery, molecular imaging, and biosensing [3]. However, attaching complex peptides directly to the surface of a nanoparticle often results in steric hindrance, protein denaturation, or the masking of critical receptor-binding domains.

To circumvent this, the Glycyl-Glycyl-Cysteine (Gly-Gly-Cys or GGC) sequence is engineered into the N- or C-terminus of the target peptide. This specific tripeptide sequence serves a dual mechanistic purpose:

-

The Cysteine Anchor: The sulfhydryl (-SH) group of the cysteine residue acts as a powerful nucleophile, displacing weak capping agents (like citrate) to form a highly stable, pseudo-covalent Au-S bond (approximately ~45 kcal/mol)[1].

-

The Gly-Gly Spacer: The two glycine residues provide an uncharged, highly flexible aliphatic spacer. This spacer extends the bioactive portion of the peptide away from the dense electron cloud and high radius of curvature of the gold surface, preserving the peptide’s native conformation and biological affinity [2].

Figure 1: Mechanistic pathway of GGC-mediated peptide conjugation to gold nanoparticles.

Experimental Design & Causality

A robust conjugation protocol must be treated as a self-validating system. Every reagent choice and physical action dictates the success of the monolayer formation:

-

Starting Material: Citrate-capped AuNPs are preferred because citrate is a weak stabilizing agent. Its low binding affinity ensures rapid and complete displacement by the incoming thiol groups of the GGC peptide [2].

-

Stoichiometry: To achieve a dense, self-assembled monolayer (SAM), the peptide must be introduced in a vast molar excess. For 20 nm AuNPs, a molar ratio of 1:1250 to 1:2500 (AuNP:Peptide) is required to saturate the surface footprint (~0.2 nm² per peptide molecule) [1, 4].

-

Buffer Selection: Primary amines (e.g., Tris buffer) or competing thiols (e.g., DTT, mercaptoethanol) must be strictly avoided as they will compete for the gold surface or degrade the nanoparticle stability.

Step-by-Step Protocol

Materials & Reagents

-

Gold Nanoparticles: 20 nm Citrate-capped AuNPs (~1 nM concentration or ~7 × 10¹¹ particles/mL).

-

Peptide: Target peptide synthesized with a terminal GGC sequence (e.g., HYNIC-GGC or target-GGC) [4].

-

Solvents: Degassed, ultra-pure deionized (DI) water (18.2 MΩ·cm) or 10 mM Phosphate Buffer (pH 7.4).

-

Purification: 10 kDa MWCO Dialysis cassettes or centrifugal filter units.

Conjugation Workflow

-

Peptide Solubilization: Dissolve the GGC-peptide in degassed DI water to a stock concentration of 50 μM. Causality: Degassing the water prevents the premature oxidative dimerization of the cysteine thiols into disulfide bonds, which would severely impede gold binding.

-

Reaction Initiation: Transfer 1.5 mL of the 20 nm AuNP solution (1 nM) into a low-protein-binding microcentrifuge tube.

-

Peptide Addition: Dropwise, add the appropriate volume of the 50 μM GGC-peptide stock to achieve a 1:1250 molar ratio (AuNP:Peptide). For 1.5 mL of 1 nM AuNPs, add approximately 37.5 μL of the 50 μM peptide stock [2].

-

Incubation: Stir the mixture gently at room temperature (18 °C – 25 °C) for 30 to 60 minutes. Causality: The Au-S bond formation is rapid, but extended incubation ensures maximum packing density and thermodynamic stability of the monolayer [1].

Purification Strategy

Unbound peptides will act as competitive inhibitors in downstream biological assays.

-

Dialysis Method (Preferred for delicate peptides): Transfer the reaction mixture to a 10 kDa MWCO dialysis cassette. Dialyze against 1 L of DI water or 10 mM Phosphate Buffer for 48 hours, changing the buffer every 12 hours [1].

-

Centrifugation Method (Faster): Centrifuge the mixture at 12,000 × g for 15 minutes. Carefully discard the supernatant containing unbound peptide. Resuspend the soft, dark-red pellet in 1.5 mL of DI water. Repeat this wash step twice.

Figure 2: Step-by-step experimental workflow for GGC-AuNP conjugation and validation.

Characterization & Validation (Self-Validating System)

To confirm successful conjugation without nanoparticle aggregation, the system must be validated orthogonally. A successful GGC-peptide conjugation will alter the surface chemistry and hydrodynamic volume of the AuNP without causing the particles to crash out of solution.

Compare your post-purification product against the baseline metrics of bare citrate-capped AuNPs using the parameters in the table below:

| Parameter | Unconjugated 20 nm AuNP | GGC-Peptide Conjugated AuNP | Analytical Method | Mechanistic Indicator |

| Surface Plasmon Resonance (SPR) | ~520 nm | ~522 - 525 nm (Red-shift) | UV-Vis Spectroscopy | The local refractive index at the gold surface increases due to the dense peptide layer [2]. |

| Hydrodynamic Diameter | ~21 - 22 nm | ~26 - 30 nm | Dynamic Light Scattering (DLS) | Confirms the physical addition of the peptide corona and associated hydration layer [1]. |

| Zeta Potential | ~ -40 mV | ~ -20 to -10 mV | Electrophoretic Light Scattering | Displacement of highly negative citrate molecules by the specific charge of the peptide [1]. |

| Morphology | Bare, high electron density | Core + low electron density corona | Transmission Electron Microscopy (TEM) | Visual confirmation of monodispersity and the presence of the organic peptide halo[4]. |

Note: If the UV-Vis spectrum shows a broad secondary peak at >600 nm, or if the solution turns blue/purple, the nanoparticles have aggregated. This is typically caused by insufficient peptide ratio, incorrect buffer pH, or disulfide cross-linking.

References

-

Homogeneous Conjugation of Peptides onto Gold Nanoparticles Enhances Macrophage Response. ACS Nano, 2009. 1

-

Multimeric System of 99mTc-Labeled Gold Nanoparticles Conjugated to c[RGDfK(C)] for Molecular Imaging of Tumor α(v)β(3) Expression. Bioconjugate Chemistry, 2011.2

-

Recent Progress in Technetium-99m-Labeled Nanoparticles for Molecular Imaging and Cancer Therapy. MDPI, 2021. 3

-

(99m)Tc-labelled gold nanoparticles capped with HYNIC-peptide/mannose for sentinel lymph node detection. Nuclear Medicine and Biology (PubMed), 2011. 4

Sources

Application Note: High-Fidelity Quantification of Free Sulfhydryls in Glycyl-Glycyl-Cysteine Using Ellman's Reagent

Introduction & Scientific Rationale

The precise quantification of free sulfhydryl (-SH) groups is a foundational analytical requirement in peptide synthesis, bioconjugation, and redox biology. Ellman’s reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), remains the industry standard for this application due to its high specificity and robust colorimetric output ().

While free monomeric cysteine is frequently used as a calibration standard, the tripeptide Glycyl-glycyl-cysteine (Gly-Gly-Cys or GGC) provides a vastly superior model for peptide and protein assays. GGC presents a single, sterically unhindered cysteine residue within a stable peptide backbone. This mimics the local microenvironment of terminal cysteines in synthetic peptides while resisting the rapid, spontaneous auto-oxidation that plagues free cysteine standards.

Reaction Mechanism and Causality of Assay Conditions

The Ellman's assay is driven by a stoichiometric thiol-disulfide exchange. The conjugate base of the GGC sulfhydryl (the thiolate anion, S⁻) nucleophilically attacks the disulfide bond of DTNB. This cleavage yields one mole of a mixed disulfide (GGC-TNB) and one mole of 2-nitro-5-thiobenzoic acid (TNB). In an alkaline environment, TNB ionizes into the TNB²⁻ dianion, a highly chromogenic species with an absorption maximum ( λmax ) at 412 nm.

Reaction mechanism of DTNB with the free sulfhydryl of Gly-Gly-Cys to produce the chromogenic TNB²⁻.

Causality Behind Experimental Parameters

To ensure this assay functions as a self-validating system , the reaction environment must be strictly controlled:

-

Buffer pH (8.0): The nucleophilic attack strictly requires the thiolate anion. The pKa of the cysteine thiol in GGC is approximately 8.3. A reaction buffer at pH 8.0 ensures a sufficient molar fraction of the thiolate anion for a rapid reaction (completion in 15 minutes) while remaining low enough to prevent the alkaline auto-hydrolysis of DTNB, which would artificially inflate background absorbance ().

-

EDTA (1 mM): Trace divalent transition metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory water or biological samples act as potent catalysts for the auto-oxidation of free sulfhydryls into unreactive disulfides. The inclusion of 1 mM EDTA chelates these ions, preserving the reduced state of the GGC standard and the integrity of the assay ().

Materials and Reagent Preparation

Table 1: Buffer and Reagent Compositions

| Reagent | Composition / Concentration | Scientific Purpose |

| Reaction Buffer | 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0 | Maintains optimal pH for thiolate formation; chelates metals to prevent auto-oxidation. |

| Ellman's Reagent | 4 mg/mL DTNB in Reaction Buffer | Primary reactive probe for free sulfhydryls. Prepare fresh daily. |

| GGC Stock | 1.5 mM Gly-Gly-Cys in Reaction Buffer | Highly stable reference standard for the calibration curve. |

Experimental Workflow & Protocol

Step-by-step experimental workflow for the Ellman's reagent sulfhydryl quantification assay.

Step-by-Step Methodology (Cuvette Format)

Note: This protocol is scaled for standard 1 mL spectrophotometer cuvettes to allow direct application of the molar extinction coefficient.

-

Standard Curve Preparation: Prepare a dilution series of the Gly-Gly-Cys stock in clean microcentrifuge tubes according to Table 2.

-

Reaction Setup: For each standard, blank, and unknown sample, prepare a reaction tube containing:

-

50μL of Ellman's Reagent Solution (4 mg/mL)

-

2.5mL of Reaction Buffer

-

-

Sample Addition: Add 250μL of the respective GGC standard or unknown sample to the reaction tubes. For the blank, add 250μL of pure Reaction Buffer.

-

Incubation: Vortex briefly to mix. Incubate all tubes at room temperature for exactly 15 minutes to allow the thiol-disulfide exchange to reach equilibrium.

-

Measurement: Zero the spectrophotometer at 412 nm using the prepared blank. Measure the absorbance of each standard and sample.

Table 2: Gly-Gly-Cys Standard Curve Preparation

| Standard Tube | Vol. of 1.5 mM GGC Stock ( μL ) | Vol. of Reaction Buffer ( μL ) | Final GGC Concentration (mM) |

| A | 1000 | 0 | 1.50 |

| B | 800 (of Stock) | 200 | 1.20 |

| C | 600 (of Stock) | 400 | 0.90 |

| D | 400 (of Stock) | 600 | 0.60 |

| E | 200 (of Stock) | 800 | 0.30 |

| F (Blank) | 0 | 1000 | 0.00 |

Data Analysis and Quantification

Method A: Standard Curve Interpolation (Required for Microplates)

Plot the blank-corrected absorbance values at 412 nm against the known GGC concentrations. Perform a linear regression analysis. The assay is self-validating if the coefficient of determination ( R2 ) is >0.99 . Use the resulting linear equation ( y=mx+c ) to interpolate the sulfhydryl concentration of unknown samples.

Critical Insight for Microplates: Standard 96-well microplates have variable pathlengths depending on the total well volume (typically ~0.6 cm for a 200 μL volume). Therefore, microplate assays must rely on the GGC standard curve interpolation rather than direct calculation, unless the plate reader features automated pathlength correction ().

Method B: Extinction Coefficient (Beer-Lambert Law)

When using a standard 1 cm pathlength cuvette, the concentration of free thiols can be calculated directly using the molar extinction coefficient ( ε ) of the TNB²⁻ dianion.

While George Ellman's original publication estimated an ε of 13,600 M−1cm−1 , later rigorous thermodynamic reassessments established the highly accurate value of 14,150 M−1cm−1 at 412 nm in standard dilute buffers ().

c=ε⋅bA

(Where c = concentration in M, A = Absorbance, ε = 14,150 M−1cm−1 , and b = pathlength in cm).

Table 3: Molar Extinction Coefficients ( ε ) of TNB in Various Solvents

| Solvent System | Extinction Coefficient ( M−1cm−1 ) at 412 nm |

| 0.1 M Phosphate, 1 mM EDTA, pH 8.0 | 14,150 |

| 8 M Urea | 14,290 |

| 6 M Guanidine Hydrochloride | 13,700 |

| 2% SDS | 12,500 |

Troubleshooting and Critical Parameters

-

High Background Absorbance: Indicates spontaneous hydrolysis of DTNB. Ensure the Reaction Buffer pH does not exceed 8.0 and that the DTNB working solution is prepared fresh daily and protected from light.

-

Lower than Expected Thiol Content: Suggests sample oxidation. Verify the inclusion of 1 mM EDTA in all buffers. If necessary, pre-treat samples with a reducing agent (e.g., TCEP), but ensure the reducing agent is completely removed (via desalting columns) prior to the DTNB assay, as TCEP will react directly with Ellman's reagent.

-

Absorbance Out of Linear Range: If sample absorbance exceeds 1.5 OD, the thiol concentration is too high (>1.0 mM), leading to non-linear behavior. Dilute the sample in Reaction Buffer and repeat.

References

-

Ellman, G.L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. URL:[Link]

-

Riddles, P.W., Blakeley, R.L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. URL:[Link]

-

BMG Labtech. (2023). Ellman’s assay for in-solution quantification of sulfhydryl groups. URL:[Link]

Technical Support Center: Glycyl-Glycyl-Cysteine (GGC) Storage & Oxidation Prevention

Welcome to the Technical Support Center for peptide stability. This portal is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of storing Glycyl-Glycyl-Cysteine (Gly-Gly-Cys or GGC).

Because GGC contains a highly reactive C-terminal cysteine residue, it is exceptionally prone to thiol oxidation[1]. This guide provides a deep dive into the causality of this degradation, troubleshooting FAQs, and self-validating experimental protocols to ensure absolute structural integrity during long-term storage.

Mechanistic Causality of GGC Oxidation

To prevent oxidation, one must first understand the thermodynamic and kinetic drivers of cysteine degradation. The thiol (-SH) group of the cysteine residue in GGC is susceptible to oxidation, primarily driven by the deprotonation of the thiol to form a highly reactive thiolate anion (-S⁻).

-

pH Dependence: The pKa of the cysteine thiol is typically around 8.0-8.5. At neutral or basic pH, the concentration of the thiolate anion increases, exponentially accelerating the rate of autoxidation[2].

-

Metal Ion Catalysis: Trace transition metals (e.g., Cu²⁺, Fe³⁺) act as potent electron acceptors that catalyze the formation of disulfide bonds (GGC-CGG dimers)[3].

-

Irreversible Oxidation: While disulfide dimerization is reversible, prolonged exposure to reactive oxygen species (ROS) can lead to higher oxidation states—sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids—which are irreversible and permanently destroy the peptide's utility[2].

Caption: Mechanistic pathway of GGC oxidation and reduction logic.

Troubleshooting Guide & FAQs

Q1: My lyophilized GGC peptide is forming dimers over time, even when stored at -20°C. What is causing this? A: Lyophilization alone does not stop oxidation if moisture and oxygen are present in the headspace of the vial. Peptides are highly hygroscopic; opening a cold vial before it equilibrates to room temperature causes atmospheric condensation to form on the powder. This micro-moisture, combined with trapped oxygen, facilitates solid-state oxidation. Solution: Always purge the vial headspace with an inert gas (Argon or Nitrogen) prior to sealing. Furthermore, allow the vial to warm to room temperature in a desiccator for at least 30 minutes before opening[4].

Q2: I have to store GGC in a liquid formulation for an ongoing assay. How can I suppress oxidation in solution? A: Liquid storage is inherently risky for cysteine-containing peptides[4]. However, if unavoidable, you must engineer a storage buffer that mitigates all causal factors of oxidation:

-

Buffer pH: Maintain the pH between 5.0 and 6.0 to keep the thiol protonated.

-

Chelation: Add 1 mM EDTA to sequester trace transition metals that catalyze disulfide formation[3].

-

Reducing Agents: Incorporate a stable reducing agent. We strongly recommend TCEP over DTT for long-term storage[3].

Q3: Why is TCEP recommended over DTT for GGC storage? A: DTT is a thiol-based reducing agent. It is highly susceptible to air oxidation, degrades rapidly at physiological pH, and can form mixed disulfides with your peptide[5]. In contrast, Tris(2-carboxyethyl)phosphine (TCEP) is a trialkylphosphine. It is odorless, thiol-free, and significantly more resistant to air oxidation[6]. TCEP reduces disulfides irreversibly and maintains stability across a broader pH range (1.5 to 8.5)[7].

Quantitative Comparison: TCEP vs. DTT for Peptide Storage

| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |

| Chemical Nature | Phosphine (Thiol-free)[8] | Thiol-based[5] |

| Reduction Mechanism | Irreversible (Kinetic control)[5] | Reversible (Thermodynamic control)[5] |

| Air Stability | Highly stable; resistant to autoxidation[6] | Poor; oxidizes rapidly in air[5] |

| Optimal pH Range | 1.5 – 8.5 (Highly effective at acidic pH)[7] | > 7.0 (Ineffective at acidic pH)[7] |

| Metal Sensitivity | Unaffected by trace metals (e.g., Ni²⁺)[3] | Rapidly oxidized by trace metals[3] |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process controls, the researcher can verify the success of the procedure at critical junctures without blindly trusting the outcome.

Protocol A: Lyophilization and Inert Storage of GGC

Objective: To prepare moisture-free, oxygen-free GGC aliquots for multi-year storage at -80°C.

Step-by-Step Methodology:

-

Solubilization: Dissolve the synthesized GGC peptide in degassed, sterile ultra-pure water containing 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~3.0. Causality: The low pH ensures the cysteine remains fully protonated, preventing thiolate formation.

-

Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to ensure sterility. Bacteria can rapidly hydrolyze peptides[4].

-

Aliquoting: Dispense the solution into pre-weighed, amber glass lyophilization vials. Causality: Amber glass prevents UV-catalyzed radical formation.

-

Flash Freezing: Submerge the vials in liquid nitrogen until completely frozen. Validation Check: The frozen matrix should appear uniformly opaque white without any visible phase separation or liquid pockets.

-

Lyophilization: Transfer to a freeze-dryer. Run the primary drying phase at -40°C under a vacuum of < 100 mTorr for 24 hours, followed by a secondary drying phase at 20°C for 12 hours to remove bound water.

-

Inert Gas Overlay: Before breaking the vacuum completely, backfill the lyophilizer chamber with ultra-high purity Argon gas.

-

Capping & Storage: Seal the vials immediately with PTFE-lined caps and store at -80°C[9].

Caption: Step-by-step workflow for the lyophilization and inert storage of GGC.

Protocol B: Liquid Storage Formulation (Short-to-Medium Term)

Objective: To formulate GGC in a liquid state while actively suppressing disulfide formation.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 5.5 using Acetic Acid.

-

Additive Integration: Add 1 mM EDTA (to chelate metals) and 5 mM TCEP-HCl[8]. Causality: TCEP maintains the peptide in a reduced state[8], while EDTA prevents metal-catalyzed depletion of the TCEP[3].

-

Degassing: Sparge the buffer with Nitrogen gas for 15 minutes to displace dissolved oxygen[4].

-

Peptide Addition: Dissolve the GGC powder into the buffer at the desired working concentration (e.g., 1 mg/mL).

-

Validation (Self-Validating Step): Take a 10 µL aliquot and react it with Ellman's Reagent (DTNB). Measure absorbance at 412 nm. A strong yellow color confirms the presence of free, unoxidized sulfhydryl groups, verifying the protective environment is active.

-

Storage: Aliquot into single-use tubes (to avoid freeze-thaw cycles) and freeze at -20°C or -80°C[9].

References

- Handling and Storage Guidelines for Peptides and Proteins - Sigma-Aldrich.

- Best Practices for Peptide Storage and Handling - Genosphere Biotechnologies.

- Storage and Handling Synthetic Peptides - Sigma-Aldrich.

- Peptide Storage - Regentide.

- All about TCEP—the Odorless Reducing Agent - GoldBio.

- A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed (NIH).

- TCEP or DTT?

- Glycylglycyl-L-cysteine as a substrate for renal sulfhydryl oxidase - PubMed (NIH).

- TCEP•HCl - Thermo Fisher Scientific.

- TCEP HCl vs DTT: Preferred Reducing Agents - AG Scientific.

Sources

- 1. Glycylglycyl-L-cysteine as a substrate for renal sulfhydryl oxidase (glutathione oxidase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 6. goldbio.com [goldbio.com]

- 7. agscientific.com [agscientific.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Peptide Storage | Regentide [regentide.net]

Technical Support Center: Troubleshooting Low Yield in Glycyl-Glycyl-Cysteine Peptide Synthesis

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of the tripeptide Glycyl-Glycyl-Cysteine (Gly-Gly-Cys). Cysteine's unique chemical properties, while vital for biological function, introduce specific hurdles during SPPS that can lead to significantly reduced yields and purity.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve these common issues.

Troubleshooting Guide (Q&A)

This section provides a systematic, problem-oriented approach to diagnosing and resolving common issues encountered during Gly-Gly-Cys synthesis.

Q1: My final peptide yield is significantly lower than expected after cleavage and purification. Where do I begin troubleshooting?

A low final yield can stem from problems during on-resin synthesis or during the final cleavage and work-up stages.[3][4] A logical diagnostic workflow is essential to pinpoint the root cause.

Initial Diagnostic Workflow:

-

Confirm On-Resin Synthesis: Before proceeding with a full-scale cleavage, it's crucial to verify that the peptide was successfully assembled on the solid support.[3][5]

-

Action: Perform a "test cleavage" on a small aliquot of your peptide-resin (10-20 mg).

-

Analysis: Analyze the resulting crude product using Mass Spectrometry (MS). The presence of a peak corresponding to the molecular weight of Gly-Gly-Cys confirms that the synthesis was at least partially successful.[3]

-

-

Isolate the Problematic Stage:

-

Synthesis Issue: If the test cleavage MS shows no target peptide mass, or a high prevalence of truncated sequences (e.g., Gly-Cys or just Cys), the problem lies within the on-resin synthesis phase (e.g., incomplete coupling or deprotection).[3][5]

-

Cleavage/Work-up Issue: If the test cleavage confirms the presence of the target peptide, the low yield is likely due to inefficient cleavage from the resin, poor precipitation of the peptide, or degradation during this final step.[3]

-

Caption: Initial troubleshooting workflow for low peptide yield.

Q2: My MS analysis shows the correct mass for Gly-Gly-Cys, but the crude HPLC chromatogram displays multiple major peaks. What are these impurities?

The presence of the correct mass with multiple HPLC peaks strongly suggests the formation of isomers or closely related side products. For a C-terminal cysteine peptide, the most common culprits are:

-

Diastereomers due to Racemization: Cysteine is highly susceptible to racemization (epimerization) at its α-carbon during the activation step of coupling.[6][7][8] This results in the formation of a D-Cys containing diastereomer (Gly-Gly-d-Cys), which often has a slightly different retention time on a reverse-phase HPLC column.[6]

-

Oxidized Dimers: The free thiol group (-SH) of cysteine is easily oxidized to form a disulfide bond (-S-S-), linking two molecules of your peptide together. This dimer will have a molecular weight of (2 * M) - 2, where M is the mass of your target peptide. This is especially common if the cleavage cocktail lacks appropriate reducing agents.[9][10]

-

3-(1-Piperidinyl)alanine Adduct: A common side reaction in Fmoc-SPPS for C-terminal cysteine peptides is a base-catalyzed β-elimination of the protected thiol group, which forms a dehydroalanine intermediate. This intermediate can then react with piperidine (from Fmoc deprotection) to form a stable adduct.[11][12][13][14] This results in a peptide with a mass shift of +51 Da relative to the dehydroalanine intermediate.

Caption: Common side reactions involving C-terminal cysteine.

Q3: How can I specifically minimize Cysteine racemization during its coupling step?

Racemization occurs because the α-proton of the activated cysteine ester is unusually acidic and can be abstracted by the bases used in the coupling reaction, leading to a loss of stereochemical integrity.[6][15]

Causality: Standard high-efficiency coupling reagents like HATU or HBTU are typically used with tertiary amine bases like N,N-diisopropylethylamine (DIPEA). This basic environment is the primary driver of racemization for sensitive amino acids like cysteine.[6][8]

Solution:

-

Change Coupling Reagents: Switch to a carbodiimide-based activation method that does not require a strong tertiary amine base. The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly effective at suppressing racemization.[6][16]

-

Avoid Pre-activation: If using aminium/uronium salt reagents (like HBTU), avoid a prolonged pre-activation step where the activated amino acid sits in the basic solution before being added to the resin. Adding the reagents separately to the resin can reduce the time the activated ester is exposed to the base.[8]

-

Use a Hindered Base: If a tertiary amine is necessary, switching from DIPEA to a more sterically hindered and weaker base like 2,4,6-trimethylpyridine (collidine) can significantly reduce the rate of racemization.[8][17]

| Coupling Method | Base | Racemization Risk | Recommendation |

| HATU / HBTU | DIPEA / NMM | High | Not recommended for Cys incorporation.[8][17] |

| DIC / OxymaPure | None required | Very Low | Highly Recommended. [6] |

| DIC / HOBt | None required | Low | Good alternative to DIC/Oxyma. |

| HBTU / HOBt | Collidine (TMP) | Low | Acceptable if carbodiimides are not available.[17] |

Q4: The Kaiser test is positive after a glycine coupling step, indicating incomplete reaction. What should I do?

The Gly-Gly portion of the sequence is generally straightforward, but issues can still arise, particularly from peptide aggregation on the resin.[4][12]

Solutions:

-

Double Coupling: The most immediate and effective solution is to repeat the coupling step with a fresh solution of activated Fmoc-Gly-OH.[18][19] This is often sufficient to drive the reaction to completion.

-

Change Solvent: If aggregation is suspected, switch the reaction solvent from pure DMF to a more effective solvating agent like N-methylpyrrolidone (NMP) or a mixture containing DMSO.[12]

-

Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.[19]

-

Use Microwave Synthesis: Microwave-assisted SPPS can provide the energy to overcome kinetic barriers and disrupt aggregation, leading to more efficient couplings.[18][20] However, for the cysteine coupling step, microwave heating should be used with caution as it can increase racemization.[7]

Frequently Asked Questions (FAQs)

Q: Why is Cysteine considered a "difficult" amino acid in SPPS?

Cysteine's challenges stem from three core chemical properties:

-

Thiol Reactivity: The thiol (-SH) side chain is a potent nucleophile and is easily oxidized. This necessitates robust protection throughout the synthesis to prevent unwanted side reactions like alkylation or premature disulfide formation.[1][21]

-

α-Proton Acidity: As discussed, the sulfur atom enhances the acidity of the α-proton, making Cys highly prone to base-catalyzed racemization during activation and coupling.[6][7]

-

β-Elimination: Particularly when it is the C-terminal residue, cysteine can undergo elimination of its side chain to form dehydroalanine, which can lead to undesired adducts.[11][12][13]

Q: Which thiol protecting group is best for Fmoc-Cys in the Gly-Gly-Cys sequence?

For a simple sequence like Gly-Gly-Cys where regioselective disulfide bond formation is not a goal, the Trityl (Trt) group is the most common and highly recommended choice.

-

Why Trt? The bulky trityl group provides significant steric hindrance around the thiol, which helps to minimize side reactions.[12][21] It is highly stable during the repetitive piperidine treatments for Fmoc removal but is cleanly cleaved by the strong acid (TFA) used in the final deprotection step.[21][22]

| Protecting Group | Key Feature | Deprotection Condition | Use Case for Gly-Gly-Cys |

| Trityl (Trt) | Acid-labile, bulky | Standard TFA cleavage | Recommended |

| Acetamidomethyl (Acm) | Stable to TFA | Iodine, Hg(II), Ag(I)[23] | Overkill; used for orthogonal disulfide strategies.[21][24] |

| tert-Butyl (tBu) | Stable to TFA | PhS(O)Ph/CH3SiCl3[24] | Not ideal; requires harsh, specific deprotection. |

| Tetrahydropyran (Thp) | Acid-labile | Standard TFA cleavage | Can reduce racemization in some contexts.[2][11] |

Q: What is the optimal cleavage cocktail for Gly-Gly-Cys(Trt) synthesized on a Rink Amide resin?

An effective cleavage cocktail must simultaneously cleave the peptide from the resin, remove the side-chain protecting group, and prevent side reactions by scavenging reactive species.

Recommended Cocktail (Reagent K variant):

-

92.5% Trifluoroacetic Acid (TFA): The strong acid that performs the cleavage.[25]

-

2.5% Water: Helps with the solubility of the peptide and scavenges some carbocations.[25]

-

2.5% 1,2-Ethanedithiol (EDT): A crucial reducing agent that prevents the oxidation of the newly deprotected cysteine thiol.[10][26]

-

2.5% Triisopropylsilane (TIS): A scavenger that quenches the trityl cations released from the protecting group, preventing them from re-alkylating the peptide.[10][27]

Causality: Without TIS, the stable trityl cation can reattach to electron-rich residues. Without EDT, the free cysteine thiol will readily oxidize in air to form disulfide-linked dimers, drastically reducing the yield of the desired monomeric peptide.[10]

Experimental Protocols

Protocol 1: Fmoc-SPPS of Gly-Gly-Cys(Trt) on Rink Amide Resin

This protocol outlines the manual synthesis of H-Gly-Gly-Cys-NH2.

-

Resin Preparation:

-

Swell Rink Amide resin (e.g., 0.1 mmol scale) in DMF for 30 minutes in a fritted reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection (Cycle Start):

-

Amino Acid Coupling (Cycle 1: Fmoc-Cys(Trt)-OH):

-

In a separate vial, dissolve Fmoc-Cys(Trt)-OH (4 eq.), OxymaPure (4 eq.), and DIC (4 eq.) in DMF.

-

Add the activated amino acid solution to the resin immediately.

-

Agitate at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

Perform a Kaiser test. If positive (incomplete coupling), repeat this step. If negative, proceed.

-

-

Repeat Cycle: Repeat step 2 (Fmoc Deprotection) and step 3 (Coupling) for Fmoc-Gly-OH twice.

-

Final Deprotection & Cleavage:

-

After the final Gly coupling, perform the Fmoc deprotection (step 2) one last time.

-

Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Prepare the cleavage cocktail: 9.25 mL TFA, 0.25 mL Water, 0.25 mL EDT, 0.25 mL TIS.

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[9]

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture away from the resin beads into a centrifuge tube.

-

Add the filtrate dropwise to a larger tube containing ~10 volumes of ice-cold diethyl ether. A white precipitate should form.[9]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2 more times.

-

Dry the crude peptide pellet under vacuum.

-

Protocol 2: Analytical RP-HPLC for Purity Assessment

This method is used to analyze the crude peptide from Protocol 1.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Gradient: 5% to 50% B over 20 minutes.

-

Sample Preparation: Dissolve a small amount of crude peptide in Mobile Phase A and filter through a 0.22 µm syringe filter before injection.[3][29]

References

-

Payne, R. J., & O'Brien-Simpson, N. M. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9619-9687. [Link]

-

Góngora-Benítez, M., & Albericio, F. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 15-30. [Link]

-

Al-Warhi, T., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3409-3419. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins. Methods in Molecular Biology, 384, 341-378. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

-

Zhang, W., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 27(9), 2965. [Link]

-

Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Mechanisms, Detection, and Prevention. Peptide Chemistry Technical Resources. [Link]

-

Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]

-

SciSpace. (2021). Cysteine protecting groups: applications in peptide and protein science. SciSpace. [Link]

-

Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies Resources. [Link]

-

Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs Resources. [Link]

-

Hojo, K., et al. (2009). Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using Fmoc Strategy. II. Racemization Studies and Water Based Synthesis of Cysteine-Containing Peptides. Protein & Peptide Letters, 16(2), 169-173. [Link]

-

Ollivier, N., et al. (2016). Native Chemical Ligation Strategy to Overcome Side Reactions during Fmoc-Based Synthesis of C-Terminal Cysteine-Containing Peptides. Organic Letters, 18(5), 1036-1039. [Link]

-